molecular formula C6H14S B167976 Ethyl isobutyl sulfide CAS No. 1613-45-2

Ethyl isobutyl sulfide

Cat. No.: B167976
CAS No.: 1613-45-2
M. Wt: 118.24 g/mol
InChI Key: OIRKGXWQBSPXLQ-UHFFFAOYSA-N
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Description

Ethyl isobutyl sulfide is an organic compound with the molecular formula C6H14S. It is a sulfide, which means it contains a sulfur atom bonded to two alkyl groups. This compound is known for its distinct odor and is used in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl isobutyl sulfide can be synthesized through several methods. One common method involves the reaction of 1-bromo-2-methylpropane with ethanethiol in the presence of a base such as potassium hydroxide. The reaction is typically carried out in ethanol and requires heating for about 0.5 hours .

Industrial Production Methods: In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Ethyl isobutyl sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under mild conditions and results in the formation of sulfoxides or sulfones.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride. This reaction is usually carried out in an inert atmosphere to prevent oxidation.

    Substitution: Substitution reactions involving this compound often use halogenating agents such as bromine or chlorine.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Halogenated sulfides

Scientific Research Applications

Ethyl isobutyl sulfide has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl isobutyl sulfide involves its interaction with various molecular targets. In oxidation reactions, the sulfur atom in the compound is the primary site of reactivity. The compound can form sulfoxides or sulfones through the transfer of oxygen atoms from oxidizing agents. In reduction reactions, the sulfur atom is reduced to form thiols. The pathways involved in these reactions are influenced by the nature of the reagents and the reaction conditions .

Comparison with Similar Compounds

  • Methyl isobutyl sulfide
  • Propyl isobutyl sulfide
  • Butyl isobutyl sulfide

Comparison: this compound is unique due to its specific alkyl groups attached to the sulfur atom. Compared to similar compounds, it has distinct physical and chemical properties, such as boiling point, density, and reactivity. For instance, mthis compound has a lower boiling point and different reactivity patterns due to the presence of a methyl group instead of an ethyl group .

Properties

IUPAC Name

1-ethylsulfanyl-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14S/c1-4-7-5-6(2)3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRKGXWQBSPXLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00333926
Record name Ethyl isobutyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1613-45-2
Record name Ethyl isobutyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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